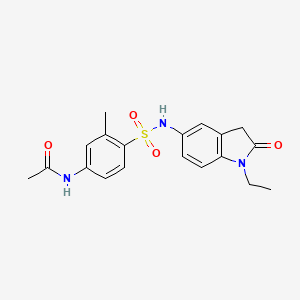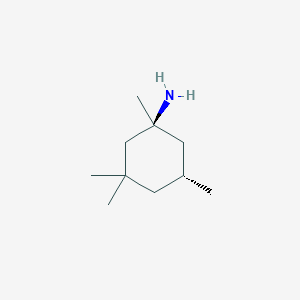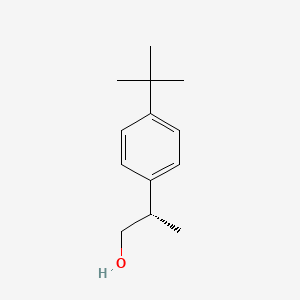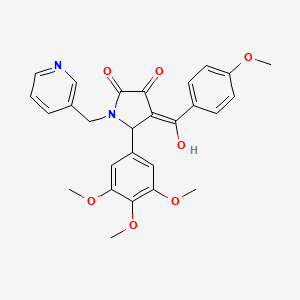
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a cyclopropylmethoxy group, and a tetrahydrobenzoxepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine typically involves multiple steps:
Formation of the Benzoxepine Core: The initial step involves the construction of the benzoxepine ring system. This can be achieved through cyclization reactions starting from appropriate precursors such as substituted phenols and epoxides.
Introduction of the Bromine Atom: Bromination is usually carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclopropylmethanol derivative reacts with the intermediate benzoxepine compound.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for efficiency and cost-effectiveness. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to improve selectivity and reduce reaction times.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate and activate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Employed in the design of molecular tools for studying cellular processes.
Mechanism of Action
The mechanism by which 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the cyclopropylmethoxy group, which may affect its biological activity and selectivity.
5-(Cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom, potentially altering its reactivity and interaction with molecular targets.
Uniqueness
8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is unique due to the combination of its bromine atom and cyclopropylmethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c15-11-5-6-12-13(17-9-10-3-4-10)2-1-7-16-14(12)8-11/h5-6,8,10,13H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBJKWLSCQZFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866790.png)
![4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2866791.png)
![4-({1-[(4-Fluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2866792.png)

![1'-(2,5-Dimethylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2866794.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)

![5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866797.png)
![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2866800.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2866803.png)


